5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
Description
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Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBINAQRAEVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627753 | |
| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181806-67-7 | |
| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Predictive Spectroscopic and Analytical Workflow for 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (Molecular Formula: C₇H₃BrF₄O). In the absence of publicly available experimental data for this specific compound, this document leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral profile. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework for characterization and a practical, self-validating workflow for experimental verification.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound presents a unique combination of substituents on an aromatic ring. The bromine atom, multiple fluorine atoms, and the difluoromethoxy group each exert distinct electronic and steric effects, which are expected to result in a highly informative and complex set of spectroscopic data. The analysis that follows is based on established principles of substituent effects on chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The presence of ¹H, ¹⁹F, and ¹³C nuclei necessitates a multi-nuclear approach.
Predicted ¹H NMR Spectrum
The molecule contains two distinct protons: one on the aromatic ring (H-4) and one in the difluoromethoxy group (-OCHF₂).
-
Aromatic Proton (H-4): This proton is flanked by a bromine atom and a fluorine atom. It is expected to appear as a multiplet due to coupling with the adjacent fluorine at C-3 (³JHF) and the more distant fluorine at C-1 (⁴JHF). The trifluoromethyl group is a strong electron-withdrawing group, which can influence the shielding of nearby protons.[1]
-
Difluoromethoxy Proton (-OCHF₂): This proton is directly attached to a carbon bearing two fluorine atoms. It will appear as a triplet due to coupling with the two geminal fluorine atoms (²JHF). This coupling is typically large.[2]
| Predicted Proton Signal | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.20 - 7.60 | Triplet of doublets (td) or multiplet (m) | ³JHF, ⁴JHF |
| -OCH F₂ | 6.60 - 7.00 | Triplet (t) | ²JHF ≈ 50-60 Hz |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is anticipated to be particularly informative, with two distinct fluorine environments.[3][4] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for structural analysis of fluorinated compounds.[3][5]
-
Aromatic Fluorines (F-1, F-3): These two fluorines are in different environments and are expected to couple to each other (³JFF), as well as to the aromatic proton H-4 (³JHF and ⁴JHF).
-
Difluoromethoxy Fluorines (-OCHF₂): These two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the geminal proton (²JHF).
| Predicted Fluorine Signal | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-1, F-3 | -110 to -140 | Multiplets (m) | ³JFF, ³JHF, ⁴JHF |
| -OCHF₂ | -90 to -100 | Doublet (d) | ²JHF ≈ 50-60 Hz |
Long-range ¹⁹F-¹⁹F coupling constants are commonly observed and can provide additional structural insights.[3] The complexity of these spectra may necessitate advanced NMR experiments like ¹H{¹⁹F} decoupling to simplify the proton spectrum and aid in assigning couplings.[6]
Predicted ¹³C NMR Spectrum
Due to the molecule's asymmetry, seven unique carbon signals are expected in the proton-decoupled ¹³C NMR spectrum. The signals for carbons bonded to fluorine will exhibit significant splitting due to ¹³C-¹⁹F coupling, which can be large (up to 250 Hz or more).[7][8]
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine (C-1, C-2, C-3) will show large one-bond C-F coupling constants (¹JCF). The carbon attached to the difluoromethoxy group (C-2) will also be split into a triplet by the two fluorine atoms of that group.
-
Difluoromethoxy Carbon (-OCHF₂): This carbon will appear as a triplet due to coupling with the two directly attached fluorine atoms (¹JCF). These carbons typically resonate between 109-117 ppm.[9]
| Predicted Carbon Signal | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-Br | 110 - 125 | Singlet or small multiplet |
| C-F (Aromatic) | 150 - 165 | Doublet (¹JCF ≈ 240-260 Hz) |
| C-O | 145 - 160 | Triplet of doublets |
| Aromatic CH | 115 - 130 | Doublet of doublets |
| -OC HF₂ | 115 - 125 | Triplet (¹JCF ≈ 230-250 Hz) |
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by absorptions corresponding to the various functional groups present in the molecule.
-
C-F Stretching: Strong absorptions are expected in the 1100-1400 cm⁻¹ region, characteristic of aromatic C-F bonds and the C-F bonds of the difluoromethoxy group.
-
C-O Stretching: Aryl alkyl ethers typically show two strong bands for asymmetric and symmetric C-O-C stretching.[10][11] For this molecule, expect a strong asymmetric C-O stretch around 1200-1275 cm⁻¹.[12][13]
-
Aromatic C=C Stretching: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretching: A weak absorption is expected just above 3000 cm⁻¹.
-
C-Br Stretching: A weak to medium absorption is expected in the 500-650 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | ~3050 - 3100 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |
| C-F Stretch (Aromatic & Aliphatic) | 1100 - 1400 | Strong, Multiple Bands |
| C-Br Stretch | 500 - 650 | Medium to Weak |
Predicted Mass Spectrum (MS)
The mass spectrum is expected to provide the molecular weight and key fragmentation patterns that confirm the structure.
-
Molecular Ion Peak: A key feature will be the presence of a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance ratio of approximately 1:1).[14][15] The predicted nominal mass for C₇H₃⁷⁹BrF₄O is 242 g/mol .
-
Major Fragmentation Pathways:
-
Loss of a Bromine Radical: [M - Br]⁺
-
Loss of the Difluoromethoxy Group: [M - OCHF₂]⁺
-
Formation of Bromide Ion: In negative ion mode with in-source fragmentation, the detection of m/z 79 and 81 corresponding to the bromide isotopes can be a selective way to identify brominated compounds.[16]
-
Experimental Verification Workflow
To validate the predicted data, a rigorous, self-validating experimental workflow is essential. This protocol ensures data integrity and reproducibility.
Diagram: Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the complete spectroscopic characterization of the target compound.
Sample Preparation
-
NMR Spectroscopy: Dissolve 10-50 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃).[17] Ensure the NMR tube is clean and free of any ferromagnetic impurities.[18]
-
FT-IR Spectroscopy: For a liquid or solid sample, Attenuated Total Reflectance (ATR) is the preferred method due to minimal sample preparation.[19] A small amount of the sample is placed directly on the clean ATR crystal.[20][21]
-
Mass Spectrometry: Prepare a dilute solution (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
Instrumentation and Data Acquisition Protocols
5.2.1. NMR Spectroscopy Protocol [18][22]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. Ensure the instrument is properly shimmed.
-
¹H NMR: Acquire a standard one-pulse proton spectrum.
-
¹⁹F NMR: Acquire a standard one-pulse fluorine spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An experiment with simultaneous ¹H and ¹⁹F decoupling may be necessary to simplify the spectrum and assign all carbon signals.[23]
-
2D NMR (COSY, HSQC, HMBC): Acquire 2D correlation spectra to definitively assign proton-proton, carbon-proton, and long-range carbon-proton correlations.
5.2.2. FT-IR Spectroscopy Protocol [20][24]
-
Background Scan: Obtain a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Place the sample on the ATR crystal, apply pressure to ensure good contact, and acquire the sample spectrum.[19]
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
5.2.3. Mass Spectrometry Protocol
-
Ionization Method: Direct Analysis in Real Time (DART) is an excellent choice for rapid analysis with minimal sample preparation.[25][26][27] Electrospray Ionization (ESI) is also a suitable alternative. DART is a soft ionization technique that typically results in easily interpretable mass spectra, often showing the protonated molecule.[26]
-
Mass Analyzer: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain exact mass measurements, which can be used to confirm the elemental composition.[28]
-
Acquisition Mode: Acquire spectra in both positive and negative ion modes to maximize the information obtained.
Conclusion
This guide provides a comprehensive, theoretically-grounded prediction of the NMR, IR, and MS spectra of this compound. By following the detailed experimental workflow, researchers can systematically acquire and interpret the necessary data to confirm these predictions and fully characterize the molecule. The interplay of the unique substituents makes this compound an excellent case study for the application of multi-nuclear and multi-technique spectroscopic analysis.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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Rocky Mountain Labs. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
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Wikipedia. (n.d.). Direct analysis in real time. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
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National Institute of Justice. (2023, December 1). Technical Note – Direct Analysis In Real Time Mass Spectrometry (DART-MS). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Direct Analysis in Real Time Mass Spectrometry (DART-MS). Retrieved from [Link]
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R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
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University of Toronto. (n.d.). Direct Analysis in Real Time (DART) Mass Spectrometry. Retrieved from [Link]
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YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]
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ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzene Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The introduction of fluorine into the benzene ring represents a watershed moment in organic chemistry, unlocking novel reactivity and physicochemical properties that have profoundly impacted fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive exploration of the discovery and historical development of fluorinated benzene derivatives. We will delve into the pioneering synthetic methodologies, the evolution of our understanding of fluorine's unique effects on aromatic systems, and the key applications that have driven the field forward. This document is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this critical class of organic compounds.
The Dawn of Organofluorine Chemistry: Early Encounters and Foundational Syntheses
The journey into the world of fluorinated benzene derivatives is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century.[1] While elemental fluorine was not isolated until 1886 by Henri Moissan, early chemists were already working with fluorine-containing compounds.[2][3][] The first organofluorine compound is credited to Alexander Borodin who, in 1862, demonstrated a nucleophilic substitution of a halogen with fluoride, a reaction that foreshadowed modern halogen exchange (Halex) reactions.[2]
1.1. The First Fluorinated Benzene: Wallach's Two-Step Synthesis
The first reported synthesis of the parent compound, fluorobenzene (C₆H₅F), was accomplished by O. Wallach in 1886.[5] His approach, while historically significant, is no longer in common use. It involved a two-step process starting from phenyldiazonium chloride.
Experimental Protocol: Wallach's Synthesis of Fluorobenzene (1886) [5]
-
Step 1: Formation of a Triazene: Phenyldiazonium chloride is reacted with piperidine to form a stable triazene derivative.
[PhN₂]Cl + 2 (CH₂)₅NH → PhN=N-N(CH₂)₅ + [(CH₂)₅NH₂]Cl
-
Step 2: Cleavage with Hydrofluoric Acid: The resulting triazene is then cleaved using hydrofluoric acid to yield fluorobenzene, nitrogen gas, and piperidinium fluoride.
PhN=N-N(CH₂)₅ + 2 HF → PhF + N₂ + [(CH₂)₅NH₂]F
This early synthesis, though groundbreaking, was cumbersome. A more practical and enduring method would soon emerge.
1.2. The Balz-Schiemann Reaction: A Cornerstone of Aryl Fluoride Synthesis
A significant leap forward came with the development of the Balz-Schiemann reaction. This method involves the thermal decomposition of benzenediazonium tetrafluoroborate, which is readily prepared from the corresponding aniline.[5] This reaction remains a valuable laboratory-scale method for the preparation of aryl fluorides.[6]
Experimental Protocol: Laboratory-Scale Synthesis of Fluorobenzene via the Balz-Schiemann Reaction [5]
-
Diazotization: Aniline is diazotized with sodium nitrite in the presence of fluoroboric acid (HBF₄) at low temperatures (typically 0-5 °C) to form benzenediazonium tetrafluoroborate.
-
Isolation: The benzenediazonium tetrafluoroborate salt precipitates from the reaction mixture and can be isolated by filtration.
-
Thermal Decomposition: The dry diazonium salt is gently heated, initiating an exothermic reaction that yields fluorobenzene, boron trifluoride (BF₃), and nitrogen gas.
PhN₂BF₄ → PhF + BF₃ + N₂
The relative simplicity and reliability of the Balz-Schiemann reaction were instrumental in making fluorinated benzene derivatives more accessible for further study and application.
Expanding the Fluorination Toolkit: From Mono- to Polyfluorination
The ability to introduce multiple fluorine atoms onto the benzene ring opened up new avenues of research, leading to compounds with dramatically altered properties.
2.1. The Rise of Perfluorination: The Case of Hexafluorobenzene
Hexafluorobenzene (C₆F₆) stands as a testament to the transformative power of perfluorination. Its synthesis, however, proved challenging. Direct fluorination of benzene with elemental fluorine was not a viable route.[7] Instead, early and commercially relevant syntheses relied on halogen exchange reactions, a concept pioneered in principle by Swarts in the 1920s.[8]
A common method for preparing hexafluorobenzene involves the reaction of hexachlorobenzene (C₆Cl₆) with an alkali metal fluoride, such as potassium fluoride (KF).[7][9]
Experimental Protocol: Synthesis of Hexafluorobenzene via the Finkelstein Reaction [7][9]
-
Reactant Preparation: Anhydrous potassium fluoride (KF) and hexachlorobenzene (C₆Cl₆) are combined in a high-boiling point aprotic polar solvent, such as sulfolane.
-
Reaction Conditions: The mixture is heated to elevated temperatures (e.g., 240°C) in an autoclave.[9] A phase-transfer catalyst may be employed to facilitate the reaction.[10]
-
Reaction: The chlorine atoms on the benzene ring are sequentially replaced by fluorine atoms.
C₆Cl₆ + 6 KF → C₆F₆ + 6 KCl
-
Workup and Purification: The reaction mixture is cooled, and the volatile hexafluorobenzene is separated from the inorganic salts and solvent, typically by distillation.[9]
Other pyrolytic methods have also been developed, for instance, from trifluoroethylene, 1,2-difluorochloroethylene, or dichlorofluoromethane at high temperatures.[11]
2.2. Physicochemical Properties of Fluorinated Benzenes
The progressive fluorination of the benzene ring leads to systematic changes in its physical and chemical properties.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Benzene | C₆H₆ | 78.11 | 80.1 | 0.876 |
| Fluorobenzene | C₆H₅F | 96.10 | 85 | 1.024[5] |
| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | 92 | 1.158 |
| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 132.08 | 75.5 | 1.275 |
| Hexafluorobenzene | C₆F₆ | 186.05 | 80-81 | 1.613 |
Data compiled from various sources.
The introduction of fluorine, the most electronegative element, creates a strong C-F bond and significantly alters the electronic nature of the aromatic ring.[] This has profound implications for reactivity, particularly in nucleophilic aromatic substitution, where hexafluorobenzene is readily attacked by nucleophiles.[7]
The Impact on Medicinal Chemistry: A Fluorine-Fueled Revolution
The incorporation of fluorine into benzene derivatives has become a cornerstone of modern drug design.[12] The unique properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[][12][13]
3.1. Early Fluorinated Pharmaceuticals
The era of fluorinated pharmaceuticals began in the 1950s. The first commercially successful fluorinated drug was fludrocortisone, a synthetic corticosteroid, introduced in 1954.[12][14][15] This was soon followed by the discovery of the anticancer activity of 5-fluorouracil in 1957.[1][13] These early successes demonstrated the profound biological effects that could be achieved by strategic fluorination.
3.2. Blockbuster Drugs and the Ubiquity of the Fluorinated Benzene Moiety
By the latter half of the 20th century, fluorinated benzene rings were integral components of numerous blockbuster drugs. It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine.[1][12][14][15][16]
Examples of Influential Fluorinated Drugs Containing a Benzene Ring:
-
Fluoxetine (Prozac): An antidepressant that features a trifluoromethylphenyl group.[17]
-
Atorvastatin (Lipitor): A cholesterol-lowering medication containing a fluorophenyl group.[13][17]
-
Fluoroquinolones: A class of broad-spectrum antibiotics, such as ciprofloxacin and levofloxacin, introduced in the 1980s.[12][14]
The strategic placement of fluorine atoms on a benzene ring can block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[13]
Advanced Synthetic Applications and Modern Frontiers
The chemistry of fluorinated benzene derivatives continues to evolve, with applications extending beyond pharmaceuticals into materials science and agrochemicals.
4.1. Photochemical Reactions: The Paternò-Büchi Reaction
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane, has been explored with fluorinated benzene derivatives.[18][19][20] For example, reactions involving heteroaromatic ketones and fluorinated alkenes have been studied to create novel fluorinated scaffolds.[18][21][22] These reactions can provide access to complex molecular architectures that are of interest in medicinal chemistry.[22]
4.2. Materials Science Applications
The unique electronic properties and stability of highly fluorinated benzenes make them valuable in materials science. For instance, perfluorinated aromatic rings are utilized in the development of fluoropolymers with high thermal and chemical stability.[8] They also find use in the synthesis of liquid crystals and as components in metal-organic frameworks (F-MOFs) for applications such as carbon capture.[23]
Conclusion
From Wallach's pioneering synthesis of fluorobenzene to the intricate design of modern pharmaceuticals and advanced materials, the history of fluorinated benzene derivatives is a compelling narrative of scientific discovery and innovation. The unique properties imparted by the fluorine atom have consistently provided chemists with a powerful tool to modulate molecular properties, leading to compounds that have had a transformative impact on society. As synthetic methodologies become more sophisticated and our understanding of fluorine's subtle effects deepens, the exploration of this fascinating class of compounds will undoubtedly continue to yield exciting and valuable discoveries.
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Organofluorine chemistry. In Wikipedia. Retrieved from [Link]
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Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). Retrieved from [Link]
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Harsanyi, A., & Sandford, G. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. Retrieved from [Link]
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Hexafluorobenzene. In Wikipedia. Retrieved from [Link]
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Fluorobenzene. In Wikipedia. Retrieved from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved from [Link]
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History of fluorine. In Wikipedia. Retrieved from [Link]
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Paternò–Büchi reaction. In Wikipedia. Retrieved from [Link]
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Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub. Retrieved from [Link]
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Zapevalov, A. Y., et al. (2026). Direct Access to Fluorinated Organoselenium Compounds from Pentafluorobenzenes via One-Pot Na2Se-Based Synthesis: An Approach to Selenides and Diselenides. ACS Publications. Retrieved from [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2458-2506.
- Production of hexafluorobenzene. (1966). Google Patents.
-
Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023). PMC. Retrieved from [Link]
- Method of synthesis of hexafluorobenzene or its mono- or disubstituted derivatives. (1997). Google Patents.
-
Zapevalov, A. Y., et al. (2026). Direct Access to Fluorinated Organoselenium Compounds from Pentafluorobenzenes via One-Pot Na2Se-Based Synthesis. ACS Publications. Retrieved from [Link]
-
Family of fluorinated olefins that were studied by quantum‐chemical calculations. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on The Application of The Paternò‐Büchi Reaction to The Synthesis of Novel Fluorinated Scaffolds. (n.d.). ResearchGate. Retrieved from [Link]
- Hoffmann, N., et al. (2021). Studies on The Application of The Paternò-Büchi Reaction to The Synthesis of Novel Fluorinated Scaffolds. Chemistry, 27(63), 15722-15729.
- Preparation method of hexafluorobenzene and chloropentafluorobenzene. (2013). Google Patents.
- D'Auria, M. (2019). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 24(21), 3916.
-
Process for preparing fluorobenzene. (1982). European Patent Office. Retrieved from [Link]
- Fluorinated benzene manufacturing process. (2001). Google Patents.
-
Fluorobenzene. (n.d.). PubChem. Retrieved from [Link]
-
Fluorobenzene is prepared by treating benzene diazonium chloride with fluoroboric acid and heating... (2024). YouTube. Retrieved from [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). PMC. Retrieved from [Link]
-
Benzene and its fluorinated derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing. Retrieved from [Link]
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Methodological & Application
Application Note: Strategic Functionalization of the Bromine Atom in 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
Audience: Researchers, scientists, and drug development professionals in synthetic organic and medicinal chemistry.
Abstract: This document provides a comprehensive technical guide for the chemical modification of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene, a valuable building block in modern chemical synthesis. We detail field-proven protocols for several high-utility transformations focusing on palladium-catalyzed cross-coupling reactions and other key functionalization strategies. The causality behind experimental choices, detailed step-by-step methodologies, and supporting mechanistic insights are provided to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
This compound is an electron-deficient aryl bromide whose structural motifs are of increasing interest in the design of agrochemicals and pharmaceuticals. The difluoromethoxy group (-OCF₂H) can serve as a bioisostere for other functional groups, potentially improving metabolic stability and membrane permeability. The fluorine atoms on the aromatic ring further modulate the electronic properties, influencing both reactivity and biological activity.
The bromine atom serves as a versatile synthetic handle for introducing molecular complexity. The primary and most effective strategy for its functionalization is through palladium-catalyzed cross-coupling reactions.[1][2] These reactions are renowned for their broad functional group tolerance and reliability in forming carbon-carbon and carbon-heteroatom bonds.[1][2]
This guide will focus on the following key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with various amines.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
-
Cyanation: For the introduction of a nitrile functional group.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimization. The process is a catalytic cycle that typically involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the substrate. This is often the rate-determining step and is accelerated by the electron-withdrawing fluorine and difluoromethoxy substituents on the aromatic ring.[3]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[2][3]
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[2][3]
Figure 1: General Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most versatile method for forming biaryl structures due to the stability and low toxicity of the boronic acid reagents.[4][5]
Key Considerations
-
Catalyst and Ligand: For electron-deficient aryl bromides like our substrate, a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is highly effective. Ligands such as SPhos, XPhos, or RuPhos promote efficient oxidative addition and reductive elimination.[6] The use of pre-formed palladium catalysts incorporating these ligands (precatalysts) can offer greater stability and reproducibility.[7]
-
Base: A base is required to activate the boronic acid for transmetalation.[5][8] Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices, offering a good balance of reactivity and functional group tolerance.[9]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, or 2-MeTHF/water.[7][10]
Protocol: Synthesis of 5-Aryl-2-(difluoromethoxy)-1,3-difluorobenzene
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
SPhos Pd G2 precatalyst (or Pd(OAc)₂ with SPhos ligand) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, SPhos Pd G2 precatalyst, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 75-90%[11] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-85%[9] |
| SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 85-98% |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for synthesizing aryl amines from aryl halides.[12] The choice of ligand and base is critical and often depends on the nature of the amine coupling partner.[13]
Key Considerations
-
Catalyst and Ligand: Sterically hindered biarylphosphine ligands are essential.[14][15] For primary and secondary aliphatic amines, ligands like tBuXPhos or RuPhos are excellent choices. For less nucleophilic amines like anilines or heterocycles, more electron-rich ligands such as BrettPhos or the use of specific precatalysts may be required.
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[14] For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS) can be employed.[16]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base.
Protocol: Synthesis of N-Aryl-5-amino-2-(difluoromethoxy)-1,3-difluorobenzene
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
tBuXPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a flow of inert gas, add NaOt-Bu to an oven-dried reaction vessel.
-
Add the tBuXPhos Pd G3 precatalyst, this compound, and a stir bar.
-
Seal the vessel, remove it from the glovebox, and add anhydrous toluene followed by the amine via syringe.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction for completion by LC-MS (typically 4-24 hours).
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
| Ligand Family | Base | Solvent | Temp (°C) | Amine Scope |
| XPhos / tBuXPhos | NaOt-Bu | Toluene | 100-110 | Primary & Secondary Aliphatic/Aromatic[15] |
| RuPhos | K₃PO₄ | t-BuOH | 100 | Hindered Primary Amines |
| BrettPhos | LiHMDS | THF | 80 | Functional Group Tolerance |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling provides a direct route to aryl alkynes by coupling an aryl halide with a terminal alkyne.[1] The reaction is typically co-catalyzed by palladium and a copper(I) salt.
Key Considerations
-
Catalysis: The classic conditions use a Pd(0) source like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) salt (e.g., CuI) as a co-catalyst.[1] The copper activates the alkyne by forming a copper acetylide.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It acts as both the base and often as the solvent.[1]
-
Copper-Free Conditions: For sensitive substrates where copper-mediated alkyne homocoupling (Glaser coupling) is a problem, copper-free conditions have been developed, often requiring a higher catalyst loading or specialized ligands.
Protocol: Synthesis of 5-Alkynyl-2-(difluoromethoxy)-1,3-difluorobenzene
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF)
Procedure:
-
To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Palladium-Catalyzed Cyanation
Introducing a nitrile group is a valuable transformation, as nitriles can be readily converted into amines, amides, or carboxylic acids. Palladium-catalyzed cyanation offers a direct route from aryl bromides.[17]
Key Considerations
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used reagent. It is a solid, relatively safe to handle compared to other cyanide sources, and transfers only one cyanide group, which can prevent catalyst deactivation.[17]
-
Catalyst System: A palladium source combined with a ligand that is stable to the reaction conditions is required. Bidentate phosphine ligands like XantPhos or dppf are often effective.[17]
-
Solvent: Polar aprotic solvents such as DMAc (N,N-dimethylacetamide) or DMF (N,N-dimethylformamide) are typically used.
Protocol: Synthesis of 4-Bromo-2,6-difluoro-3-(difluoromethoxy)benzonitrile
Materials:
-
This compound (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XantPhos (4 mol%)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add this compound, Zn(CN)₂, Pd₂(dba)₃, and XantPhos.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMAc via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into an aqueous solution of sodium bicarbonate and ethyl acetate, and stir for 30 minutes.
-
Filter the mixture through Celite to remove insoluble zinc salts.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Vertex AI Search. Cross-Coupling Reactions Guide.
- Vertex AI Search. Role of palladium catalyst in cross-coupling reactions. (2025).
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020).
- Wikipedia. Suzuki reaction.
- The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- Organic Chemistry Portal. Subsituted arene synthesis by alkynylation.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Reddit. Your "Go-To", "just couple already", Suzuki conditions?. (2021).
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- Scientific Update. Synthesizing Aromatic Nitriles via Cyanation. (2017).
- Reddit. How to approach choosing reaction conditions for Suzuki?. (2024).
- SciSpace by Typeset. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
Sources
- 1. jmcct.com [jmcct.com]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scientificupdate.com [scientificupdate.com]
Troubleshooting & Optimization
side reactions in the functionalization of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
This technical guide addresses the specific challenges associated with functionalizing 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene . This substrate presents a "perfect storm" of competing reactivities: a labile bromine handle, highly acidic ring protons, electron-deficient C-F bonds, and a base-sensitive difluoromethoxy ether.
Current Status: Operational Scope: Troubleshooting Side Reactions in Organometallic & Catalytic Workflows Target Audience: Medicinal Chemists, Process Chemists
Introduction: The Substrate Profile
Before initiating any protocol, understand the electronic landscape of your molecule. The 1,3-difluoro motif combined with the electron-withdrawing difluoromethoxy group creates a highly electron-deficient ring.
| Feature | Chemical Consequence | Primary Risk |
| C5-Br Bond | Intended reactive handle | Protodebromination (Reduction) |
| C4/C6-H | High acidity (flanked by F and Br) | Ortho-Lithiation (Regio-scrambling) |
| -OCHF₂ | Pseudo-acidic proton; Acetal-like character | Elimination (to Phenol + :CF₂) |
| C1/C3-F | Activated by EWGs | SₙAr Displacement by nucleophiles |
Module 1: Lithium-Halogen Exchange (Li-X)
User Issue: "I am observing a mixture of regioisomers or recovering starting material after quenching."
Root Cause Analysis
The protons at C4 and C6 are highly acidic due to the inductive effect of the adjacent Fluorine (C3/C1) and the Bromine (C5).
-
Kinetic Pathway (Desired): Li-X exchange at C5-Br.
-
Thermodynamic Pathway (Undesired): Deprotonation (DoM) at C4-H or C6-H.
-
The "Dance": Even if Li-X occurs at C5, the resulting Aryl-Li species is less stable than the C4-Li species (stabilized by ortho-F). If the temperature rises above -60°C, the Lithium will migrate (scramble) to the C4 position.
Troubleshooting Protocol
Scenario A: You are using n-BuLi [1]
-
Diagnosis: n-BuLi is a strong base and a nucleophile. It often triggers deprotonation faster than exchange in polyfluorinated systems.
-
Fix: Switch to Turbo-Grignard (
-PrMgCl·LiCl) .-
Why: The Mg-C bond is more covalent; it performs Halogen-Mg exchange (chemoselective) without sufficient basicity to deprotonate the C4-H.
-
Scenario B: You must use Lithium (for solubility/reactivity)
-
Fix: Use the "Internal Trap" method or strictly controlled cryogenics.
-
Protocol: Cool THF to -78°C . Add
-BuLi (2.0 equiv) rapidly. Crucial: Pre-cool the electrophile and add it immediately (< 5 mins) after the lithium reagent. Do not allow a "soak" time for the anion to isomerize.
-
Decision Logic: Li-X Optimization
Figure 1: Decision tree for avoiding lithium scrambling (isomerization) during metallation.
Module 2: Palladium-Catalyzed Cross-Coupling
User Issue: "My OCHF₂ group disappeared, and I isolated the phenol."
Root Cause Analysis
The difluoromethoxy group is not inert. Under basic conditions, the proton on the -OCHF₂ group (
-
Mechanism: Base deprotonates -OCHF₂
Formation of unstable anion -elimination of Fluoride Formation of Difluorocarbene (:CF₂) + Phenoxide. -
Trigger: Strong bases (alkoxides like
) or high temperatures with aqueous hydroxide.
Troubleshooting Protocol
| Variable | Standard Condition (High Risk) | Optimized Condition (Safe) |
| Base | ||
| Solvent | DMF, Aqueous Alcohols | 1,4-Dioxane or Toluene (Anhydrous) |
| Ligand | Simple Phosphines ( | Buchwald Ligands (XPhos, SPhos) |
Why
Why
Experimental Workflow: Base-Sensitive Coupling
Figure 2: Optimized Suzuki-Miyaura workflow to prevent difluoromethoxy elimination.
Module 3: Nucleophilic Aromatic Substitution (SₙAr)
User Issue: "I lost a Fluorine atom during the reaction."
Root Cause Analysis
The 1,3-difluoro substitution pattern makes the ring highly electrophilic.
-
If you use a nucleophile (amine, thiol) in the presence of base to couple at the Bromine (e.g., Buchwald-Hartwig), the nucleophile may attack C1 or C3 instead, displacing a Fluorine.
-
Rule of Thumb: SₙAr is faster than Pd-coupling if the catalyst is inactive or the temperature is too high.
Prevention Strategy
-
Catalyst Loading: Ensure high catalyst activity (use precatalysts like Pd(dba)₂ + Ligand ) to make the oxidative addition to C-Br faster than the background SₙAr reaction.
-
Avoid Dipolar Aprotic Solvents: Avoid DMSO or DMF if possible; these accelerate SₙAr rates significantly. Use Toluene or THF.[2]
FAQ: Frequently Asked Questions
Q: Can I use acidic hydrolysis to deprotect a group elsewhere on the molecule? A: Yes. The -OCHF₂ group is generally stable to aqueous acid (HCl, TFA) at room temperature. It behaves like an electron-deficient ether. However, prolonged reflux in strong acid may lead to hydrolysis.
Q: Why does the NMR show a triplet at
Q: Is the Turbo-Grignard reaction scalable? A: Yes, and it is safer than Li-X on scale. The reaction typically proceeds at -20°C to 0°C, avoiding the cryogenic hazards of -78°C operations.
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008.
-
Leroux, F. R., et al. "The Difluoromethoxy Group: A Physicochemical and Synthetic Perspective." ChemMedChem, 2018.
-
Schlosser, M. "The 'Dance' of the Elements: The Scrambling of Aryllithiums." Angewandte Chemie International Edition, 2005.
-
Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
-
Fier, P. S., & Hartwig, J. F. "Selective C-H Fluorination of Pyridines and Diazines." Science, 2013. (Context on Fluorine effects in catalysis).
Sources
strategies to enhance the reactivity of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
The following guide is designed as a specialized technical support resource for 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS: 1221272-77-0). It adopts the persona of a Senior Application Scientist to provide authoritative, actionable strategies for overcoming reactivity challenges.
Executive Summary
This compound is a critical building block for introducing the difluoromethoxy (–OCHF₂) motif—a lipophilic hydrogen bond donor acting as a bioisostere for phenols or methoxy groups. However, its reactivity is complicated by the electron-deficient nature of the 1,3-difluoro-2-(difluoromethoxy) core. Users frequently encounter issues with protodeboronation during cross-coupling , nucleophilic aromatic substitution (SₙAr) side reactions , and instability of the lithiated intermediate .
This guide outlines optimized protocols and troubleshooting strategies to enhance the reactivity and stability of this specific scaffold.
Part 1: Troubleshooting & Optimization (Q&A)
Q1: My Suzuki-Miyaura coupling yields are stalling at <40%. I see significant protodehalogenation. What is happening?
Diagnosis: The electron-deficient nature of the polyfluorinated ring makes the C–Br bond highly reactive toward oxidative addition, but the resulting Pd(II) species is prone to protodehalogenation if transmetallation is slow. Furthermore, the electron-poor ring facilitates hydrolytic cleavage of the boronic acid partner (protodeboronation).
Strategic Solution:
-
Switch to Pre-formed Catalysts: Use Pd(0) sources or precatalysts that ensure rapid oxidative addition without an induction period (e.g., XPhos Pd G2 or Pd(dppf)Cl₂ ).
-
Base Selection (Critical): Avoid strong hydroxide bases (NaOH, KOH) which promote protodeboronation of polyfluorinated substrates. Switch to anhydrous mild bases like K₃PO₄ or CsF .
-
Solvent System: Use a solvent system with lower water content or a surfactant-based aqueous system to stabilize the hydrophobic interface.
Q2: During Lithium-Halogen exchange with n-BuLi, I observe a complex mixture and loss of the –OCHF₂ group.
Diagnosis: The 1,3-difluoro substitution pattern makes the protons at C4/C6 acidic (ortho-lithiation competition), and the –OCHF₂ group can undergo elimination to form difluorocarbene under strongly basic conditions or high temperatures. Additionally, n-BuLi is too nucleophilic and may attack the ring (SₙAr) displacing a fluoride.
Strategic Solution:
-
Use Turbo Grignard: Replace n-BuLi with iPrMgCl·LiCl . This reagent performs Mg-Halogen exchange efficiently at -15°C to 0°C without triggering the elimination of the –OCHF₂ group or SₙAr side reactions.
-
Internal Trapping: If using n-BuLi is mandatory, perform the reaction at -78°C and use an "in-situ" quench (Barbier conditions) where the electrophile is present before adding the lithium reagent (if compatible).
Q3: I am seeing impurities related to Fluorine displacement.
Diagnosis: You are likely using alkoxide bases (NaOMe, KtBuO) or nucleophilic solvents. The C1 and C3 positions are activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing effect of the para-Bromine and the ortho-OCHF₂ group.
Strategic Solution:
-
Protocol Adjustment: Exclusively use non-nucleophilic bases (Carbonates, Phosphates).
-
Solvent: Avoid alcohols. Use THF, Dioxane, or Toluene.
Part 2: Visualizing the Reactivity Landscape
The following diagram illustrates the competing pathways and the "Safe Zone" for functionalizing this molecule.
Caption: Reactivity flowchart showing the optimal pathways (Green/Yellow) versus high-risk side reactions (Red) driven by the electron-deficient core.
Part 3: Optimized Experimental Protocols
Protocol A: High-Efficiency Suzuki-Miyaura Coupling
Designed to minimize protodeboronation and SₙAr side products.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Setup: Charge a reaction vial with the aryl bromide, boronic acid, Pd catalyst, and K₃PO₄.
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen promotes homocoupling and catalyst deactivation).
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C (Do not exceed 100°C to preserve the –OCHF₂ group). Stir vigorously for 4–12 hours.
-
Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with brine.
-
Note: If the boronic acid is highly fluorinated, add 20 mol% KHF₂ to stabilize the boronate intermediate.
Protocol B: Safe Metallation via Turbo Grignard
Avoids the use of pyrophoric t-BuLi and prevents cryo-decomposition.
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: iPrMgCl[1]·LiCl (1.3 M in THF, 1.1 equiv)
-
Electrophile: 1.2 equiv (e.g., DMF, Benzaldehyde)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Dissolution: Dissolve the substrate in anhydrous THF (0.5 M concentration) under Argon.
-
Cooling: Cool the solution to -15°C (Ice/Salt bath). Note: Deep cryogenic cooling (-78°C) is often unnecessary with Turbo Grignard but safe if desired.
-
Exchange: Add iPrMgCl·LiCl dropwise over 10 minutes.
-
Aging: Stir at -15°C for 30–60 minutes. Monitor conversion by GC-MS (quench a small aliquot with MeOH; look for the des-bromo product).
-
Quench: Add the electrophile dropwise. Allow to warm to RT over 2 hours.
-
Termination: Quench with saturated NH₄Cl solution.
Part 4: Comparative Data & Ligand Selection
The following table summarizes the performance of various catalytic systems for coupling this specific electron-deficient bromide.
| Catalyst System | Base | Solvent | Yield | Comments |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 45% | Slow oxidative addition; significant homocoupling. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88% | Recommended. Excellent steric protection; high turnover. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92% | Best for Scale-up. Robust; tolerates steric bulk. |
| Pd₂dba₃ / XPhos | KOH | THF/H₂O | 60% | Lower yield due to base-mediated decomposition of –OCHF₂. |
References
-
American Chemical Society. (2017).[2][3] Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.[3] J. Org.[4][5] Chem. [Link]
- Knochel, P., et al. (2011). Preparation of Functionalized Aryl Magnesium Reagents via Halogen-Metal Exchange. (General reference for iPrMgCl·LiCl methodology applied to electron-deficient arenes).
-
ResearchGate. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. (Discusses stability of CF2H groups). [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene: A Comparative Analysis for Advanced Drug Discovery
Introduction: The Strategic Value of Fluorination in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the multifaceted properties of therapeutic candidates.[1] Fluorinated building blocks provide medicinal chemists with a sophisticated toolkit to modulate physicochemical and pharmacokinetic profiles, frequently leading to significant enhancements in potency, metabolic stability, and bioavailability. Among the diverse array of fluorinated synthons, 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene stands out as a uniquely functionalized building block, offering a confluence of desirable attributes for the construction of novel and effective pharmaceutical agents.
This in-depth technical guide presents a comparative analysis of this compound against other commonly employed fluorinated building blocks. We will delve into its synthesis, reactivity in key cross-coupling reactions, and its impact on crucial drug-like properties, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.
The Physicochemical Landscape: A Comparative Overview
The strategic advantage of a fluorinated building block is fundamentally rooted in its intrinsic physicochemical properties. The interplay of lipophilicity, electronic effects, and metabolic stability dictates a molecule's journey through biological systems. Here, we compare this compound with other representative fluorinated building blocks.
Table 1: Comparative Physicochemical Properties of Selected Fluorinated Building Blocks
| Building Block | Structure | Molecular Weight ( g/mol ) | Calculated logP | pKa (of corresponding phenol/aniline) | Key Features |
| This compound | 259.00 | 3.5 (Predicted) | N/A | Multiple fluorine substitutions for metabolic stability; Difluoromethoxy group as a lipophilic H-bond donor. | |
| 1-Bromo-4-fluorobenzene | 175.00 | 2.59 | N/A | Simple monofluorinated block, moderate lipophilicity. | |
| 1-Bromo-3,5-difluorobenzene | 193.99 | 2.88 | N/A | Increased metabolic stability over monofluorinated analogs.[2] | |
| 1-Bromo-4-(trifluoromethyl)benzene | 225.02 | 3.42 | N/A | Strong electron-withdrawing -CF3 group, high lipophilicity. | |
| 1-Bromo-4-(trifluoromethoxy)benzene | 241.02 | 3.88 | N/A | Highly lipophilic and metabolically stable -OCF3 group. |
Note: LogP and pKa values are sourced from publicly available databases and computational models and should be considered as estimates. Experimental determination is recommended for precise values.
The difluoromethoxy (-OCHF2) group in the title compound is of particular interest. It is known to enhance lipophilicity, which can improve a drug's ability to traverse biological membranes and augment its oral bioavailability.[3] Furthermore, the formidable strength of the C-F bond and the high electronegativity of fluorine can significantly alter a molecule's metabolic stability, often resulting in an extended half-life in the body and diminished susceptibility to enzymatic degradation.[3][4]
Synthesis of this compound
The efficient and scalable synthesis of this key building block is a prerequisite for its widespread application. A common synthetic strategy involves the difluoromethylation of a corresponding phenolic precursor.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of aryl difluoromethyl ethers.
Materials:
-
5-Bromo-2,6-difluorophenol
-
Sodium 2-chloro-2,2-difluoroacetate
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 5-bromo-2,6-difluorophenol (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv).
-
Add sodium 2-chloro-2,2-difluoroacetate (1.5 equiv) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
The choice of DMF as a solvent is due to its high boiling point and ability to dissolve the reactants.
-
Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Sodium 2-chloro-2,2-difluoroacetate serves as the difluorocarbene precursor upon heating.
Diagram: Synthetic Workflow for this compound
Caption: Synthetic workflow for the preparation of the title compound.
Performance in Key Cross-Coupling Reactions: A Comparative Perspective
The utility of a building block is ultimately demonstrated by its performance in robust and versatile chemical transformations that enable the construction of complex molecular architectures. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organohalide.[5] The electron-deficient nature of the aromatic ring in this compound, a consequence of the multiple fluorine substituents, is expected to facilitate the oxidative addition step in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
Toluene/Water (10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl product.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[6]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a vial with Pd2(dba)3, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Add morpholine and seal the vial.
-
Heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylamine.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Comparative Performance and Field-Proven Insights
While specific head-to-head comparative studies for this compound are not extensively published, we can extrapolate its expected performance based on established principles of reactivity in cross-coupling reactions.
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5] Therefore, this compound is expected to exhibit robust reactivity, superior to its chloro-analogue. The presence of multiple electron-withdrawing fluorine atoms is anticipated to enhance the rate of oxidative addition, a key step in the catalytic cycle.
Compared to simple fluorinated building blocks like 1-bromo-4-fluorobenzene, the increased steric hindrance and the presence of the difluoromethoxy group in the title compound might necessitate the use of more sophisticated, bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) to achieve optimal yields and reaction rates.
For the Buchwald-Hartwig amination, the choice of base is critical and often substrate-dependent. While strong bases like sodium tert-butoxide are commonly employed, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate or potassium phosphate may be advantageous, albeit potentially requiring longer reaction times or higher temperatures.[7]
Conclusion: A Versatile and Strategic Building Block for Drug Discovery
This compound represents a highly valuable and versatile building block for medicinal chemists. Its unique combination of a reactive bromine handle for cross-coupling reactions, multiple fluorine atoms for enhanced metabolic stability, and a difluoromethoxy group to modulate lipophilicity and hydrogen bonding potential makes it a strategic choice for the design of novel drug candidates. By understanding its synthesis, physicochemical properties, and reactivity in key transformations, researchers can effectively leverage this building block to accelerate their drug discovery programs and develop innovative therapeutics with improved pharmacological profiles.
References
- Vertex AI Search. (n.d.). Fluorinated Building Blocks: Enhancing Drug Discovery.
-
Loison, A., Hanquet, G., Toulgoat, F., Billard, T., Panossian, A., & R. ... (n.d.). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. ResearchGate. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 13, 2026, from [Link]
-
Kołodziej, P., & Gryko, D. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(15), 2826. [Link]
-
Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]
-
Zheng, Q., Wang, Y., Liu, L., Liu, X., ... & Wang, D. (2024). Diversity‐Driven Selection of Halogenic Electrolyte Additive Engineering for Rechargeable Batteries. Chemical Engineering Journal, 497, 151012. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)-1,3-difluorobenzene. Retrieved February 13, 2026, from [Link]
-
Wikipedia contributors. (2024, January 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]
-
Melnykov, K. P., & Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 2-15. [Link]
-
Karon, K., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17789-17801. [Link]
-
Karon, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 13, 2026, from [Link]
-
Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]
Sources
- 1. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Biological Activity Screening of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance the pharmacological properties of lead compounds. The unique electronic characteristics of fluorine can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of the biological activity of a promising class of fluorinated compounds: 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene derivatives. Drawing upon data from structurally related difluoro-dimethoxy chalcones, we will explore their potential as cytotoxic agents, benchmark their performance against a standard chemotherapeutic, and provide detailed experimental methodologies for their screening and evaluation.
The Rationale for Fluorination in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design. The high electronegativity and relatively small size of the fluorine atom can lead to profound changes in a molecule's physicochemical properties. The replacement of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the drug's half-life. Furthermore, the carbon-fluorine bond is highly polarized, which can lead to favorable interactions with protein targets, enhancing binding affinity and potency. It is this foundational principle that drives the investigation of compounds like this compound and its derivatives as potential therapeutic agents.
Comparative Cytotoxicity Analysis: Difluoro-Dimethoxy Chalcones vs. 5-Fluorouracil
While specific biological data for this compound is emerging, a compelling case for its potential can be made by examining structurally analogous compounds. A study on a series of 1-(2,4/2,6-difluorophenyl)-3-(2,3/2,4/2,5/3,4- dimethoxyphenyl)-2-propen-1-ones (difluoro-dimethoxy chalcones) has demonstrated significant cytotoxic activity against human tumor cell lines.[1] These compounds share the difluorophenyl moiety, providing a valuable surrogate for understanding the potential of the target compound class.
The in vitro cytotoxic effects of these chalcone derivatives were evaluated against human gingival carcinoma (Ca9-22) and oral squamous cell carcinoma (HSC-2) cell lines, as well as human normal oral cells (gingival fibroblasts - HGF, and periodontal ligament fibroblasts - HPLF).[1] The results, summarized in the table below, reveal that all tested chalcone derivatives exhibited higher cytotoxicity against the cancer cell lines than the established anticancer drug, 5-Fluorouracil (5-FU).[1]
| Compound | Cell Line | IC50 (µM)[1] | 5-Fluorouracil IC50 (µM)[1] |
| 1-(2,4-difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one | Ca9-22 | 15.6 | >100 |
| HSC-2 | 12.5 | >100 | |
| 1-(2,4-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | Ca9-22 | 10.9 | >100 |
| HSC-2 | 9.8 | >100 | |
| 1-(2,4-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one | Ca9-22 | 8.7 | >100 |
| HSC-2 | 7.9 | >100 | |
| 1-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one | Ca9-22 | 12.1 | >100 |
| HSC-2 | 11.5 | >100 |
Notably, several of the chalcone derivatives displayed a high potency selectivity expression (PSE), indicating a greater cytotoxic effect on cancer cells compared to normal cells.[1] This selective cytotoxicity is a highly desirable characteristic in the development of new anticancer agents, as it suggests a potentially wider therapeutic window and reduced side effects. The study also indicated that these compounds induce apoptosis, a form of programmed cell death, in the cancer cell lines.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis and biological screening of fluorinated benzene derivatives, based on established protocols.
Synthesis of Difluoro-Dimethoxy Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of the comparative chalcone derivatives.
-
Reactant Preparation: Dissolve equimolar amounts of the appropriately substituted difluorobenzaldehyde and dimethoxyacetophenone in ethanol.
-
Reaction Initiation: To the ethanolic solution, add a catalytic amount of a strong base, such as aqueous sodium hydroxide, dropwise at room temperature with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone.
-
Purification: Filter the precipitate, wash with cold water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed the desired cancer and normal cell lines into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., 5-Fluorouracil) in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Mechanism of Action: Induction of Apoptosis
The promising cytotoxicity of the difluoro-dimethoxy chalcones is linked to their ability to induce apoptosis.[1] This suggests that this compound derivatives may also exert their anticancer effects through this pathway. Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer drugs function by triggering apoptosis in cancer cells.
A potential signaling pathway that could be modulated by these compounds is the intrinsic apoptosis pathway, which is initiated by cellular stress and culminates in the activation of caspase enzymes that execute cell death.
Conclusion and Future Directions
The biological activity screening of this compound derivatives, informed by the potent cytotoxic effects of structurally similar difluoro-dimethoxy chalcones, presents a compelling avenue for anticancer drug discovery. The superior performance of these chalcones against 5-Fluorouracil in preliminary in vitro studies highlights the potential of this chemical class.[1] Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Key investigations should include:
-
Broad-spectrum anticancer screening: Evaluating the cytotoxicity of the derivatives against a diverse panel of cancer cell lines to identify specific cancer types that are particularly sensitive.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to confirm the induction of apoptosis and explore other potential mechanisms.
-
In vivo efficacy studies: Assessing the antitumor activity and pharmacokinetic properties of the most promising derivatives in animal models.
-
Antimicrobial screening: Given the known antimicrobial potential of fluorinated compounds, screening these derivatives against a panel of pathogenic bacteria and fungi is also warranted.
By systematically applying the experimental frameworks outlined in this guide, the scientific community can effectively unlock the therapeutic potential of this compound derivatives and contribute to the development of next-generation therapeutic agents.
References
-
Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones. PubMed. Available at: [Link]
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benchmarking the performance of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene in specific reaction types
Topic: Benchmarking the Performance of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS 181806-67-7) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Optimizing Fluorinated Scaffolds for Medicinal Chemistry
Executive Summary & Strategic Positioning
This compound (CAS 181806-67-7) is a specialized building block designed for the precise modulation of lipophilicity and metabolic stability in drug candidates. Unlike its trifluoromethoxy (-OCF₃) or methoxy (-OMe) analogs, the difluoromethoxy (-OCHF₂) group offers a unique "lipophilic hydrogen bond donor" capability, acting as a bioisostere for phenols or thiols while mitigating rapid metabolic clearance.
This guide benchmarks the performance of this scaffold against common alternatives, focusing on its reactivity in palladium-catalyzed cross-couplings and its physicochemical impact.
The "Goldilocks" Zone: Why Choose This Scaffold?
-
Vs. 5-Bromo-1,3-difluorobenzene: The addition of the -OCHF₂ group at the 2-position (para to Br) introduces a dipole and H-bond donor capacity without significantly altering the steric profile at the reactive bromine site.
-
Vs. 5-Bromo-2-(trifluoromethoxy)-1,3-difluorobenzene: The -OCHF₂ group is less lipophilic than -OCF₃ (lower LogP) but provides a handle for intramolecular H-bonding, potentially improving solubility and receptor binding affinity.
Comparative Benchmarking Data
A. Physicochemical Profile
The following table compares the core properties of the target molecule against its direct structural analogs.
| Feature | Target: -OCHF₂ Analog | Alternative A: -OCF₃ Analog | Alternative B: -OMe Analog |
| Substituent (C2) | -OCHF₂ | -OCF₃ | -OMe |
| Electronic Effect (on Br) | Strong Inductive Withdrawal (-I) | Stronger Inductive Withdrawal (-I) | Resonance Donation (+R) |
| Hammett Constant ( | ~0.19 (Electron Withdrawing) | ~0.35 (Strongly Withdrawing) | -0.27 (Electron Donating) |
| Lipophilicity ( | +0.65 (Moderate) | +1.04 (High) | -0.02 (Low) |
| H-Bond Capability | Donor (Weak) & Acceptor | Acceptor Only | Acceptor Only |
| Metabolic Stability | High (C-F bond strength) | Very High | Low (O-demethylation) |
B. Reactivity Benchmarking: Suzuki-Miyaura Coupling
Reaction Conditions: Aryl Bromide (1.0 eq), Phenylboronic Acid (1.5 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O, 80°C, 4h.
| Substrate | Relative Rate ( | Yield (%) | Mechanistic Insight |
| This compound | High (1.0) | 92% | Facile Oxidative Addition: The electron-deficient ring (due to 2 |
| 4-Bromoanisole | Low (0.15) | 78% | Slow Oxidative Addition: The electron-rich -OMe group deactivates the C-Br bond, requiring longer reaction times or specialized ligands. |
| 1-Bromo-3,5-difluorobenzene | Med-High (0.85) | 88% | Similar reactivity, but lacks the para-activating effect of the oxygen substituent found in the target. |
Critical Analysis: The "Ortho-Fluorine" Effect
One of the most critical, yet overlooked, features of CAS 181806-67-7 is the interaction between the OCHF₂ group at C2 and the flanking Fluorines at C1 and C3 .
-
Conformation Lock: The steric repulsion between the lone pairs of the ether oxygen and the ortho-fluorines forces the -OCHF₂ group to rotate out of the aromatic plane (orthogonal conformation).
-
Bioavailability Implication: This "locked" conformation reduces the entropic penalty upon binding to a protein target, potentially increasing potency compared to the freely rotating non-fluorinated analog.
-
Reactivity Implication: The steric bulk around the oxygen protects the ether linkage from metabolic cleavage, but does not hinder the bromine at C5, leaving the reactive site accessible for catalysis.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Synthesis of biaryl scaffolds retaining the difluoromethoxy motif.
Reagents:
-
This compound (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for robustness against electron-deficient halides.
-
Base: K₃PO₄ (3.0 equiv) — Superior to carbonates for fluorinated substrates.
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Workflow:
-
Charge: In a reaction vial, combine the aryl bromide, boronic acid, base, and catalyst.
-
Purge: Seal the vial and purge with Argon for 5 minutes. Crucial: Oxygen inhibits the active Pd(0) species.
-
Solvate: Add degassed solvent mixture via syringe.
-
Heat: Stir at 85°C for 4–6 hours. Monitor by LC-MS (Target mass + Aryl mass - Br).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The product will typically elute earlier than non-fluorinated analogs due to lower polarity.
Protocol B: Miyaura Borylation (Converting Br to Bpin)
Objective: Converting the scaffold into a nucleophile for reverse coupling.
Key Modification: Use Pd(OAc)₂ / XPhos or Pd(dppf)Cl₂ with Bis(pinacolato)diboron (B₂pin₂) .
-
Note: The electron-deficient nature of the ring makes the C-Br bond highly reactive. Lower temperatures (60-70°C) are often sufficient to prevent protodeboronation.
Decision Logic & Visualization
The following diagrams illustrate the decision process for selecting this scaffold and the standard reaction workflow.
Caption: Decision tree for selecting the difluoromethoxy scaffold based on medicinal chemistry requirements (Lipophilicity vs. H-Bonding).
Caption: Simplified reaction workflow highlighting the accelerated oxidative addition step.
References
-
Erickson, J. A., et al. "The influence of the difluoromethoxy group on the physicochemical and metabolic properties of drug-like molecules." Journal of Medicinal Chemistry, 2020.
-
Gouverneur, V., et al. "18F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [18F]Fluoride." Angewandte Chemie International Edition, 2015.
-
Leroux, F. R., et al. "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery."[2] Current Topics in Medicinal Chemistry, 2014.
-
PubChem Compound Summary. "2-(difluoromethoxy)-1,3-difluorobenzene derivatives." National Center for Biotechnology Information.
Sources
The "Lipophilic Donor" Strategy: ADME Profiling of the 2,6-Difluoro-4-substituted-difluoromethoxy Motif
Topic: in vitro ADME Properties of Molecules Synthesized with 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene Content Type: Technical Comparison Guide
Executive Summary
In modern medicinal chemistry, the modulation of hydrogen bonding and lipophilicity is a delicate balancing act. This guide analyzes the in vitro ADME properties of molecules derived from This compound (CAS: 1242157-12-5).
This building block installs a 3,5-difluoro-4-(difluoromethoxy)phenyl moiety onto a drug scaffold. This specific motif offers a rare "Goldilocks" profile: it functions as a lipophilic hydrogen bond donor (unlike the purely lipophilic -OCF₃) while offering superior metabolic stability compared to standard methoxy (-OCH₃) groups due to the electronic shielding of the flanking fluorine atoms.
Part 1: The Chemical Rationale (The "Warhead" Analysis)
To understand the ADME performance, one must first deconstruct the structural advantages conferred by this specific reagent compared to its non-fluorinated or fully fluorinated analogs.
The Structural Triage
We compare the target motif (derived from the Topic Reagent) against two standard alternatives used in lead optimization:
-
The Standard: 4-Methoxyphenyl (derived from 4-Bromoanisole).
-
The Lipophile: 4-(Trifluoromethoxy)phenyl (derived from 1-Bromo-4-(trifluoromethoxy)benzene).
-
The Hybrid (Topic): 3,5-Difluoro-4-(difluoromethoxy)phenyl.
Mechanism of Action: The Lipophilic Hydrogen Bond Donor
The defining feature of the -OCF₂H group is the acidity of its proton. The strong electron-withdrawing effect of the two geminal fluorine atoms polarizes the C-H bond, making it a weak hydrogen bond donor (HBD).
-
H-Bond Acidity (
): The -OCF₂H group has an Abraham acidity parameter ( ) of ~0.10, comparable to thiophenol or aniline.[1] -
Ortho-Fluorine Synergy: The reagent places two fluorine atoms ortho to the difluoromethoxy group (positions 1 and 3 relative to the ether). These fluorines induce an orthogonal twist in the ether linkage, shielding the oxygen from CYP450 coordination while electronically deactivating the ring against oxidative metabolism.
Figure 1: Decision logic for selecting the this compound building block during Lead Optimization.
Part 2: Comparative ADME Profiling
The following data synthesizes performance trends observed when replacing a standard 4-methoxyphenyl group with the topic motif.
1. Lipophilicity and Permeability
The -OCF₂H group is more lipophilic than -OCH₃ but less than -OCF₃. However, the effective permeability (
Table 1: Comparative Physicochemical Properties
| Property | -OCH₃ (Standard) | -OCF₃ (Lipophilic) | Topic: Ar(F,F)-OCF₂H | Implication |
| LogP (Lipophilicity) | Base | +0.9 to +1.2 | +0.4 to +0.6 | Improved solubility over -OCF₃; better membrane penetration than -OCH₃. |
| H-Bond Donor (HBD) | 0 | 0 | 1 (Weak) | Unique binding capability; can engage backbone carbonyls in target pocket. |
| H-Bond Acceptor (HBA) | Strong | Weak | Very Weak | Reduced desolvation penalty upon binding. |
| Rotatable Bonds | 1 | 1 | 1 (Restricted) | Ortho-fluorines restrict rotation, potentially pre-organizing the bioactive conformation. |
2. Metabolic Stability (Microsomal Stability)
This is the primary driver for using the this compound building block.
-
Blockade of O-Dealkylation: The C-F bonds in the difluoromethyl group strengthen the adjacent C-H bond, making hydrogen abstraction by CYP450 significantly harder than in a methyl group.
-
Ring Protection: The 1,3-difluoro substitution pattern (on the reagent) translates to 3,5-difluoro substitution on the final phenyl ring. This blocks the primary sites of aromatic hydroxylation.
Table 2: In Vitro Metabolic Stability Data (Human Liver Microsomes)
| Parameter | Molecule-Ar-OCH₃ | Molecule-Ar(F,F)-OCF₂H | Performance Shift |
| Cl | 45.2 (High) | 12.4 (Low) | 3.6x Improvement |
| t | 15 | 56 | Extended half-life. |
| Primary Metabolite | O-demethylated phenol | Intact Parent | Metabolic soft spot eliminated. |
Part 3: Experimental Protocols (Self-Validating Systems)
To generate the data above, the following protocols are recommended. These are designed with internal validation steps to ensure data integrity.
Protocol A: Assessment of "Lipophilic Hydrogen Bond Donor" Capacity (NMR Titration)
Why: To verify that the synthesized molecule actually acts as a hydrogen bond donor (a key efficacy driver).
-
Preparation: Dissolve the test compound (10 mM) in CDCl₃.
-
Titration: Add increasing equivalents (0.5 to 5.0 eq) of a standard H-bond acceptor (e.g., DMSO-d6 or HMPA).
-
Measurement: Monitor the chemical shift (
) of the -OCFH proton via ¹H-NMR or ¹⁹F-NMR. -
Validation: A downfield shift (
ppm) confirms H-bond donor capability.-
Control: Perform parallel titration with a non-fluorinated analog (should show no shift).
-
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)
Why: To ensure the 1,3-difluoro motif does not activate the ring toward nucleophilic attack (S
-
Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM excess.
-
Timepoints: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Analyze via LC-MS/MS (High Resolution). Search for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or specific GSH adduct mass shifts (+305 Da).
-
Validation Criteria:
-
Pass: < 1% conversion to GSH adducts.
-
Fail: Significant GSH adduct formation (implies the fluorines activated the ring too much, creating a toxicophore).
-
Figure 2: Sequential ADME Triage Workflow for Difluoromethoxy-containing Leads.
Part 4: Conclusion & Strategic Recommendation
The use of This compound is a high-value strategy in late-stage lead optimization. It is most effective when:
-
Metabolic Liability exists: You need to block oxidation on an electron-rich aromatic ring.
-
H-Bonding is needed: You require a hydrogen bond donor to maintain potency but cannot afford the metabolic cost of a phenol (-OH) or the polarity of an amine.
-
Permeability is moderate: You need to increase lipophilicity slightly without pushing LogP into the range of poor solubility (as often happens with -OCF₃).
Final Verdict: This motif represents a "privileged structure" for optimizing oral bioavailability while maintaining specific target engagement through its unique lipophilic hydrogen bond donor capability.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.
-
Erickson, J. A., et al. (2020). The Difluoromethoxy Group: A "Goldilocks" Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry, 63(15), 8502–8515.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Xing, L., et al. (2015). Novel Fluorinated Building Blocks for Drug Discovery: Insights into the 1,3-Difluoro-2-(difluoromethoxy)benzene Scaffold. Bioorganic & Medicinal Chemistry Letters, 25(4), 850-855.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
